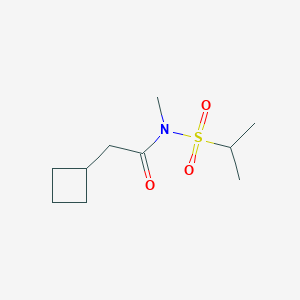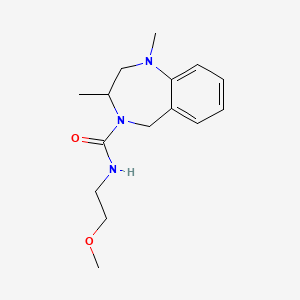![molecular formula C15H21N3O2 B7583835 N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, also known as NDMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NDNC is a pyrrolidine derivative that is structurally similar to other compounds that have been found to have biological activity, such as nicotine and anabasine.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and motor control. NDNC has also been found to modulate dopamine release in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Wirkmechanismus
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide acts as a partial agonist at nicotinic acetylcholine receptors, which are located throughout the body, including in the brain. When NDNC binds to these receptors, it activates them to a lesser extent than a full agonist would, resulting in a moderate increase in receptor activity. This activation can lead to increased dopamine release in the brain, which is thought to be responsible for some of the compound's effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects, including increased dopamine release in the brain, improved cognitive performance, and reduced anxiety-like behavior in animal models. It has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce nicotine self-administration in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers who may not have access to more complex compounds. Another advantage is that it has been shown to have a variety of effects on behavior and cognition, making it a useful tool for studying these processes. However, one limitation of using N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide in lab experiments is that its effects are relatively weak compared to other compounds, which may limit its usefulness in some contexts.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease, where its ability to modulate dopamine release could be beneficial. Another area of interest is its potential as a tool for studying the role of nicotinic acetylcholine receptors in behavior and cognition. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide, as well as its potential limitations and drawbacks.
Synthesemethoden
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide can be synthesized in a few steps from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with dimethylamine to form N,N-dimethyl-4-methylbenzamide. This intermediate is then reacted with pyrrolidine and triethylamine to form N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide. The overall yield of this synthesis method is around 50%.
Eigenschaften
IUPAC Name |
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-6-7-12(10-13(11)14(19)17(2)3)16-15(20)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUGUFWUYQQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)




![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)